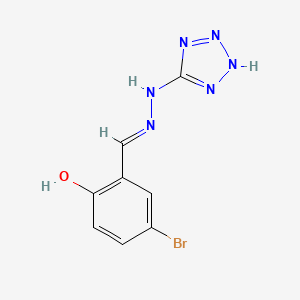![molecular formula C20H24ClN5O3 B6088448 4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6088448.png)
4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as AG-013736, is a small molecule inhibitor that targets vascular endothelial growth factor (VEGF) receptor tyrosine kinases. It has been extensively studied in the field of cancer research due to its potential as an anti-angiogenic agent.
作用機序
4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine works by binding to the ATP-binding site of VEGF receptor tyrosine kinases, preventing the activation of downstream signaling pathways that promote angiogenesis. It has been shown to inhibit the growth of various types of cancer cells in vitro and in vivo, including breast, lung, and colon cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to decrease the proliferation and migration of endothelial cells, which are involved in the formation of new blood vessels. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of 4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is its specificity for VEGF receptor tyrosine kinases, which makes it a potent inhibitor of angiogenesis. However, its effectiveness may be limited by the development of resistance in cancer cells. Additionally, the use of this compound may be associated with toxicity and adverse effects in patients.
将来の方向性
For the study of 4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine include the development of combination therapies that target multiple signaling pathways involved in angiogenesis. This may help to overcome resistance to single-agent therapy and improve the efficacy of treatment. Additionally, the use of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, may be explored. Further studies are needed to determine the optimal dosing and scheduling of this compound, as well as its safety and tolerability in patients.
合成法
The synthesis of 4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-amino-6-(4-pyrimidinyl)-1-piperazine to form the intermediate compound. The final step involves the reaction of the intermediate with morpholine to form this compound.
科学的研究の応用
4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been studied extensively in preclinical and clinical trials for its potential as an anti-cancer agent. It has been shown to inhibit VEGF receptor tyrosine kinases, which are involved in angiogenesis, the process by which new blood vessels are formed. Inhibition of angiogenesis is an important strategy in cancer treatment, as tumors require a blood supply to grow and spread.
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3/c1-28-17-3-2-15(21)12-16(17)20(27)26-6-4-24(5-7-26)18-13-19(23-14-22-18)25-8-10-29-11-9-25/h2-3,12-14H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNRHQPBDYHRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{N-[4-(4-methylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6088366.png)
![1-(2,1,3-benzoxadiazol-5-ylmethyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6088372.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6088378.png)
![methyl 5-methyl-2-[({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6088385.png)
![ethyl 3-(3-chlorobenzyl)-1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6088387.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6088388.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6088396.png)
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6088424.png)

![6-{3-[2-(1-naphthylmethyl)-4-morpholinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6088456.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6088459.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)
